molecular formula C20H17N3O4S B2994184 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 923124-09-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B2994184
CAS No.: 923124-09-8
M. Wt: 395.43
InChI Key: RRKARLDVWXMGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic small molecule compound designed for medicinal chemistry and drug discovery research. This complex molecule features a 4,7-dimethoxybenzo[d]thiazole core, a structure known in various pharmacological contexts, linked to a furan-2-carboxamide group via a pyridin-4-ylmethyl bridge. Compounds within this structural class have demonstrated significant potential in scientific research, particularly as inhibitors of key biological targets. For instance, closely related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as promising antiproliferative agents and potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary target in anti-cancer drug development . Furthermore, analogous structures containing the 4,7-dimethoxybenzo[d]thiazol-2-yl scaffold are investigated for their activity against various human cancer cell lines, suggesting this new compound may hold similar value in oncology research . The integration of the pyridine and furan rings contributes to the molecule's electronic profile and potential for hydrogen bonding, which is critical for interacting with enzyme active sites. This product is intended for use in in vitro screening assays, mechanism of action studies, and as a building block for the synthesis of further analogues. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-5-6-15(26-2)18-17(14)22-20(28-18)23(12-13-7-9-21-10-8-13)19(24)16-4-3-11-27-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKARLDVWXMGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole moiety, a pyridine substituent, and multiple functional groups. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be dissected into several key components:

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Pyridine Substituent : Often associated with enzyme inhibition and modulation of biological pathways.
  • Furan and Carboxamide Groups : These contribute to the compound's lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Properties :
    • Compounds containing thiazole and pyridine moieties have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in tumor cells through mechanisms involving caspase activation and DNA damage .
    • A comparative analysis of similar compounds revealed that structural modifications significantly affect their anticancer efficacy, suggesting that the specific arrangement of functional groups plays a crucial role in their biological activity.
  • Antimicrobial Activity :
    • The presence of the thiazole ring has been linked to antimicrobial properties. Preliminary studies suggest that derivatives can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
  • Enzyme Inhibition :
    • The pyridine component is often associated with the inhibition of key enzymes involved in metabolic pathways. This could lead to therapeutic applications in diseases where enzyme modulation is beneficial .

The potential mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Interaction : Binding to enzymes and inhibiting their activity, which can alter metabolic pathways critical for cell survival.
  • DNA/RNA Interaction : Intercalating with nucleic acids, potentially affecting gene expression and replication processes.
  • Modulation of Signaling Pathways : Influencing cellular signaling mechanisms that regulate apoptosis and immune responses.

Research Findings

A summary of research findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
CytotoxicityInduces apoptosis in A549 and WM115 cancer cell lines; confirmed by WST-1 assay and caspase activity tests
Antimicrobial ActivityExhibits significant inhibition against selected bacterial strains
Enzyme InhibitionPotential as an enzyme inhibitor; further studies needed to elucidate specific targets

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of thiazole-containing compounds on human lung adenocarcinoma cells (A549). The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity, leading to increased apoptosis rates compared to controls .
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of similar thiazole derivatives. Results showed promising activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide Not Provided C20H17N3O4S 395.4 Pyridin-4-ylmethyl group; no additional substituents
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide 895431-31-9 C20H17N3O4S 395.4 Pyridin-3-ylmethyl isomer
(E)-N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide 941914-10-9 C24H20N4O5S 476.5 Acrylamide linker with 3-nitrophenyl substituent
N-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)furan-2-carboxamide Not Provided C12H9N3O3 243.2 Benzodiazole core instead of benzo[d]thiazole; simpler structure

Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Isomerism

The pyridin-3-ylmethyl analog (CAS 895431-31-9) shares the same molecular formula and weight as the target compound but differs in the position of the pyridine nitrogen. This positional isomerism may influence electronic properties and binding interactions, as the 3-substituted pyridine could alter hydrogen-bonding or π-stacking capabilities in biological targets .

Acrylamide Derivative with Nitrophenyl Substituent

Such modifications are common in drug design to optimize pharmacokinetics .

Benzodiazole-Based Analog

The benzodiazole derivative (C12H9N3O3) replaces the benzo[d]thiazole core with a 2-oxo-2,3-dihydro-1H-1,3-benzodiazole system.

Implications of Structural Variations

Bioactivity : The benzo[d]thiazole core is associated with kinase inhibition (e.g., B-Raf, EGFR), whereas benzodiazoles are less explored in this context.

Solubility : Methoxy groups on the benzo[d]thiazole may enhance lipophilicity, while the acrylamide’s nitro group could reduce solubility.

Synthetic Accessibility : The pyridin-4-ylmethyl and acrylamide derivatives require multi-step syntheses, complicating large-scale production.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

  • Thiazole core formation : Reacting 4,7-dimethoxybenzo[d]thiazol-2-amine with a carbonyl source (e.g., furan-2-carboxylic acid derivatives) under thiourea-forming conditions. Lawesson’s reagent is often used to introduce thioamide groups (e.g., as in , where carboxamide intermediates were converted to thioamides using Lawesson’s reagent ).
  • N-alkylation : Introducing the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination. Ethanol or acetonitrile is typically used as a solvent, with yields optimized by controlling reaction time (1–3 hours) and temperature (reflux conditions) .
  • Purification : Preparative TLC or column chromatography with solvents like n-hexane/ethyl acetate (50:50) is effective for isolating pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

  • FT-IR : Look for C=O (amide I band) at ~1650–1680 cm⁻¹, C=S (thioamide) at ~1200–1250 cm⁻¹, and aromatic C-H stretching (3100–3000 cm⁻¹). Methoxy groups (OCH₃) show symmetric/asymmetric stretching at ~2850 cm⁻¹ .
  • ¹H/¹³C NMR : Pyridin-4-ylmethyl protons appear as a singlet (~δ 4.5–5.0 ppm). Dimethoxybenzo[d]thiazole aromatic protons resonate at δ 6.8–7.5 ppm, while furan protons appear as doublets (δ 6.3–7.4 ppm). Methoxy carbons are typically at δ 55–60 ppm in ¹³C NMR .

Q. What purification techniques are effective post-synthesis for this compound?

  • Flash chromatography : Use gradients of ethyl acetate/n-hexane (e.g., 30–70%) to separate polar byproducts .
  • Recrystallization : Ethanol or methanol is ideal for recrystallizing carboxamide derivatives, improving purity by removing unreacted starting materials .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data between synthesized analogs?

  • Substituent effects : Electron-donating groups (e.g., methoxy) downfield-shift aromatic protons in NMR. Compare data from analogs like N-(thiazol-2-yl)furan-2-carboxamide derivatives () to identify substituent-specific trends .
  • Solvent artifacts : Deuterated DMSO may cause peak broadening; confirm assignments using 2D NMR (HSQC, HMBC) .
  • Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and cross-validate experimental data (e.g., as in ’s in silico approaches) .

Q. What experimental design considerations are crucial for crystallographic structure determination using SHELX software?

  • Data collection : High-resolution (<1.0 Å) X-ray data is critical. Use synchrotron sources for weakly diffracting crystals (common with flexible moieties like pyridinylmethyl groups) .
  • Refinement strategies : In SHELXL, apply restraints for disordered methoxy or furan rings. For twinned crystals, use the TWIN/BASF commands .
  • Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding via PLATON (e.g., as in ’s structure with R = 0.059) .

Q. How to design a structure-activity relationship (SAR) study for this compound’s potential bioactivity?

  • Modify substituents : Replace dimethoxy groups with electron-withdrawing groups (e.g., -CF₃) to assess effects on lipophilicity and target binding (see for trifluoromethyl analogs) .
  • In vitro assays : Test antifungal activity against Candida spp. (as in ) or anti-inflammatory activity via COX-2 inhibition (e.g., ’s benzothiazole derivatives) .
  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (for antifungals) or COX-2 (for anti-inflammatories). Compare binding poses of dimethoxy vs. des-methyl analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across derivatives?

  • Polarity vs. logP : Dimethoxy groups increase polarity, reducing solubility in non-polar solvents. Compare logP values (calculated via ChemDraw) with experimental solubility in DMSO/water mixtures .
  • Crystallinity : Highly crystalline derivatives (e.g., ’s piperidine-carboxamide) may show lower solubility than amorphous analogs. Use DSC to assess crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.